4-(Pyridin-4-yl)benzaldehyde
Overview
Description
4-(Pyridin-4-yl)benzaldehyde is a chemical compound with the molecular formula C12H9NO . It is part of the Alfa Aesar product portfolio .
Molecular Structure Analysis
The molecular structure of 4-(Pyridin-4-yl)benzaldehyde consists of a benzaldehyde group attached to a pyridine ring . The exact mass of the molecule is 183.068420 Da .Physical And Chemical Properties Analysis
4-(Pyridin-4-yl)benzaldehyde has a density of 1.1±0.1 g/cm3 . Its boiling point is approximately 336.7±25.0 °C . The compound is soluble, with a solubility of 0.311 mg/ml .Scientific Research Applications
Chemical Synthesis
“4-(Pyridin-4-yl)benzaldehyde” is a key component in various chemical syntheses. It is often used as a building block in the synthesis of more complex organic compounds .
Luminescent Metal-Organic Frameworks
This compound has been used in the construction of a novel pillared-layered entangled luminescent metal–organic framework [Zn2 (bpdc)2 (BPyTPE)] (1) (BPyTPE = (E)-1,2-diphenyl-1,2-bis (4- (pyridin-4-yl)phenyl)ethene) . These frameworks have potential applications in areas like gas storage, catalysis, and drug delivery.
Biological Studies
“4-(Pyridin-4-yl)benzaldehyde” has been used in biological studies. For instance, it has been used in the synthesis of compounds that showed significant activity against E. coli .
Drug Development
This compound is used as a reactive metabolite of Atazanavir , a medication used to treat and prevent the human immunodeficiency virus (HIV). This highlights its potential role in drug development.
Safety and Hazards
properties
IUPAC Name |
4-pyridin-4-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJXDIYHLGBQOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348662 | |
Record name | 4-(Pyridin-4-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-4-yl)benzaldehyde | |
CAS RN |
99163-12-9 | |
Record name | 4-(Pyridin-4-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(pyridin-4-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural features of 4-(pyridin-4-yl)benzaldehyde make it suitable for constructing coordination polymers?
A1: 4-(Pyridin-4-yl)benzaldehyde possesses two key structural features that make it a desirable ligand for coordination polymer synthesis:
- The aldehyde oxygen: While less common than the pyridine nitrogen, the aldehyde oxygen can also participate in coordination, leading to diverse coordination modes and potentially influencing the dimensionality of the resulting framework. []
Q2: How does the choice of metal ion affect the structure and properties of coordination polymers containing 4-(pyridin-4-yl)benzaldehyde?
A2: Research demonstrates that the metal ion plays a crucial role in dictating both the structure and properties of coordination polymers derived from 4-(pyridin-4-yl)benzaldehyde. For instance:
- Copper(II) and Cobalt(II) complexes: These metal ions, with their preference for octahedral or distorted octahedral geometries, yielded 3D interpenetrated frameworks with large channels. [] These channels, a direct consequence of the structural arrangement, are thought to be responsible for the observed selective adsorption of Congo Red dye. []
- Zinc(II) complex: This complex adopted a 2D layered structure, likely due to the Zn(II) ion's preference for tetrahedral coordination. Interestingly, this complex exhibited strong luminescence and functioned as a sensitive and selective sensor for nitrofuran antibiotics. []
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